molecular formula C8H16N2 B15053127 6-Methyl-6-azaspiro[3.4]octan-2-amine

6-Methyl-6-azaspiro[3.4]octan-2-amine

Cat. No.: B15053127
M. Wt: 140.23 g/mol
InChI Key: NFACSFMOORNCER-UHFFFAOYSA-N
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Description

Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Spirocyclic scaffolds are ring systems where two rings are connected by a single common atom. This unique structural feature imparts a distinct three-dimensionality that is highly sought after in fields like drug discovery. Unlike flat, aromatic structures, the non-planar nature of spirocycles allows for more precise spatial orientation of functional groups, which can lead to improved interactions with biological targets.

The introduction of a spiro center into a molecule is known to influence its physicochemical properties favorably. It often leads to an increase in the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with higher success rates in clinical drug development. This structural rigidity can also enhance metabolic stability, aqueous solubility, and lipophilicity, all critical factors in the design of effective therapeutic agents.

Significance of the Azaspiro[3.4]octane Framework

Within the broader class of spirocycles, the azaspiro[3.4]octane framework has emerged as a particularly valuable scaffold. This bicyclic system, containing a nitrogen atom, combines the conformational rigidity of the spirocycle with the chemical versatility of an amine. The nitrogen atom can serve as a key interaction point with biological targets or as a handle for further chemical modification.

The 2,6-diazaspiro[3.4]octane core, a related structure, is considered an emerging privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including potential treatments for cancer, diabetes, and infectious diseases. mdpi.com The development of step-economic and scalable synthetic routes to produce novel thia- and oxa-azaspiro[3.4]octanes has further expanded their accessibility and utility as multifunctional modules for drug discovery programs. lookchem.com These scaffolds provide a foundation for creating libraries of diverse compounds for screening and lead optimization. lookchem.com

6-Methyl-6-azaspiro[3.4]octan-2-amine: A Focused Research Subject

This compound is a specific example within the azaspiro[3.4]octane class. It is a bicyclic amine featuring the characteristic spiro junction, a methyl group on the nitrogen atom of the five-membered ring, and an amine group on the cyclobutane (B1203170) ring.

While extensive published research detailing specific biological activities for this exact compound is limited, its structure makes it a compound of significant interest. It serves as a valuable building block for chemical synthesis, allowing for the introduction of the rigid azaspiro[3.4]octane core into larger, more complex molecules. The presence of a primary amine and a tertiary amine provides two distinct points for chemical derivatization.

Generic research interest in this compound stems from its potential applications in medicinal chemistry. Preliminary investigations into the broader class of azaspiro compounds suggest potential for anticancer and neurological effects, though specific studies on this compound are required to validate these possibilities. smolecule.com Its novelty and structural complexity also make it a candidate for exploring new intellectual property space in drug development. lookchem.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Canonical SMILES CN1CCC2(C1)CC(C2)N
InChI Key NFACSFMOORNCER-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C8H16N2/c1-10-3-2-8(6-10)4-7(9)5-8/h7H,2-6,9H2,1H3

InChI Key

NFACSFMOORNCER-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)N

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Methyl 6 Azaspiro 3.4 Octan 2 Amine

Reactivity of the Azetidine (B1206935) Nitrogen (N6)

The nitrogen atom at the 6-position is part of a four-membered azetidine ring and is substituted with a methyl group, rendering it a tertiary amine. The reactivity of this nitrogen is significantly influenced by the ring strain of the azetidine moiety.

The lone pair of electrons on the N6 nitrogen atom imparts nucleophilic character. However, the steric hindrance from the spirocyclic structure and the attached methyl group can modulate its reactivity compared to simpler acyclic tertiary amines. Derivatization at this position typically involves reactions with electrophiles.

Due to the inherent ring strain of the azetidine ring, the N-C bonds are somewhat weakened, which can influence the outcome of reactions. While the N6 nitrogen is nucleophilic, the strain may also make the ring susceptible to opening under certain conditions, although this is less common than for the more strained aziridines.

Detailed research findings on the specific nucleophilic derivatization of 6-Methyl-6-azaspiro[3.4]octan-2-amine are not extensively available in public literature. However, based on the general reactivity of N-alkylated azetidines, reactions with various electrophiles can be predicted.

ElectrophilePredicted ProductReaction Conditions
Alkyl Halide (e.g., CH₃I)Quaternary Ammonium (B1175870) SaltStandard alkylation conditions
Acyl Halide (e.g., CH₃COCl)Ring opening may be favoredLewis acid catalysis may be required
Michael AcceptorsConjugate addition productBase catalysis

The tertiary amine at N6 readily reacts with acids to form ammonium salts. This is a standard acid-base reaction and is expected to proceed with a wide range of inorganic and organic acids.

Furthermore, the N6 nitrogen can undergo quaternization when treated with alkylating agents, such as alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, which introduces a permanent positive charge on the nitrogen atom. The rate of quaternization can be influenced by the steric bulk of the alkylating agent.

Table 1: Predicted Quaternization and Salt Formation Reactions at N6

Reagent Product Type Predicted Structure of Product Cation
Hydrochloric Acid (HCl) Hydrochloride Salt Protonated N6
Methyl Iodide (CH₃I) Quaternary Ammonium Iodide N,N-dimethyl-6-azaspiro[3.4]octan-2-aminium

Reactivity of the Primary Amine at C2

The primary amine at the C2 position on the cyclopentane (B165970) ring exhibits typical reactivity for a sterically accessible primary amine. It is a potent nucleophile and can participate in a wide array of chemical transformations to form various derivatives.

The primary amine at C2 is expected to readily undergo acylation with acyl halides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a common and high-yielding transformation for primary amines.

Alkylation of the C2-amine can be achieved with alkyl halides. Mono-alkylation can be favored by using a large excess of the amine, while exhaustive alkylation to the tertiary amine or even a quaternary ammonium salt is possible with an excess of the alkylating agent.

Arylation reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives by reacting the primary amine with aryl halides in the presence of a palladium catalyst and a suitable base.

Table 2: Predicted Derivatization Reactions of the C2-Amine

Reaction Type Reagent Predicted Product
Acylation Acetyl Chloride N-(6-Methyl-6-azaspiro[3.4]octan-2-yl)acetamide
Alkylation Ethyl Iodide N-Ethyl-6-methyl-6-azaspiro[3.4]octan-2-amine

The primary amine at C2 can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. The resulting imines can be further reduced to secondary amines if desired.

These condensation reactions are fundamental in the derivatization of primary amines and are expected to proceed readily with this compound.

Table 3: Predicted Imine Formation Reactions at C2

Carbonyl Compound Predicted Imine Product
Benzaldehyde N-(Phenylmethylene)-6-methyl-6-azaspiro[3.4]octan-2-amine
Acetone N-(Propan-2-ylidene)-6-methyl-6-azaspiro[3.4]octan-2-amine

Spirocyclic Ring System Stability and Transformations

The 6-azaspiro[3.4]octane framework is a spirocyclic system consisting of a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom. The stability of this system is a key aspect of its chemistry.

The azetidine ring possesses significant ring strain, though less than that of an aziridine (B145994) ring. This strain can be a driving force for ring-opening reactions under certain conditions, for example, in the presence of strong nucleophiles or under hydrogenolysis conditions, although the N-methyl group generally provides some stability.

Ring Opening Reactions

No published studies detailing the ring-opening reactions of this compound were identified. The reactivity of the strained four-membered azetidine ring and the five-membered pyrrolidine (B122466) ring within this spirocyclic system under various conditions (e.g., nucleophilic, electrophilic, or reductive cleavage) has not been experimentally investigated or reported. Therefore, no data on reaction mechanisms, conditions, or the resulting products can be provided.

Oxidation and Reduction Potentials

Similarly, there is no available data concerning the oxidation and reduction potentials of this compound. Electrochemical studies that would determine these properties, providing insight into its electron-transfer capabilities and potential behavior in redox reactions, have not been documented in the surveyed literature.

Computational and Theoretical Investigations of 6 Methyl 6 Azaspiro 3.4 Octan 2 Amine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand, such as 6-Methyl-6-azaspiro[3.4]octan-2-amine, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a scoring function.

For a novel compound like this compound, molecular docking studies would be a crucial first step in identifying potential biological targets. Researchers would typically screen the compound against a panel of disease-relevant proteins. The process involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the defined binding site of the receptor, and various conformational orientations are sampled.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding free energy. The top-scoring poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively reported in public literature, the general approach would allow for the prediction of its binding affinity to various targets. The results of such hypothetical studies could be presented in a table format.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein PDB ID Binding Affinity (kcal/mol) (Predicted) Key Interacting Residues (Hypothetical)
Dopamine D3 Receptor 3PBL -8.5 Asp110, Ser192, Phe346
Acetylcholinesterase 4BDT -9.2 Trp86, Tyr337, Phe338

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a non-planar spirocyclic system and a rotatable aminomethyl group, understanding its conformational landscape is critical.

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. These studies are typically performed using molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods.

The analysis would reveal the most probable shapes the molecule adopts in solution, which is crucial for understanding how it might fit into a receptor's binding pocket. The spirocyclic core of this compound imparts significant rigidity, but the cyclopentane (B165970) and azetidine (B1206935) rings can still adopt different puckered conformations. The orientation of the amine and methyl groups relative to the ring system would also be determined.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. DFT can be used to calculate a wide range of molecular properties for this compound. nih.gov

Key properties that can be investigated using DFT include:

Optimized Geometry: Determination of the most stable molecular structure with high precision.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential sites for intermolecular interactions, especially hydrogen bonding. nih.gov

Partial Atomic Charges: Calculation of the charge distribution on each atom, which can help in understanding the molecule's polarity and its interactions with biological targets.

Table 2: Predicted Quantum Chemical Properties of this compound (Example Data)

Property Value (Hypothetical) Method/Basis Set
HOMO Energy -6.2 eV B3LYP/6-31G*
LUMO Energy 1.5 eV B3LYP/6-31G*
HOMO-LUMO Gap 7.7 eV B3LYP/6-31G*

Predictive Models for Reactivity and Selectivity in Organic Transformations

Computational chemistry can also be used to predict the reactivity and selectivity of a molecule in various organic reactions. For this compound, this could involve modeling its behavior in reactions such as N-alkylation, acylation, or more complex cyclization reactions.

By calculating the activation energies of different possible reaction pathways, chemists can predict which products are most likely to form. For instance, predictive models can help determine whether a reaction will occur at the primary amine or the tertiary amine of the azaspiro core. This is particularly useful for planning synthetic routes to create derivatives of the parent compound with improved properties.

Fukui functions, derived from DFT calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack on the molecule, offering further insights into its reactivity. This information is invaluable for synthetic chemists looking to modify the this compound scaffold to optimize its biological activity.

6 Methyl 6 Azaspiro 3.4 Octan 2 Amine As a Core Building Block and Scaffold in Advanced Chemical Synthesis

Strategic Role in Complex Organic Molecule Construction

The spirocyclic nature of 6-Methyl-6-azaspiro[3.4]octan-2-amine provides a rigid scaffold that can reduce the conformational flexibility of a molecule. This is a desirable property in drug design as it can lead to higher binding affinity and selectivity for a biological target. The introduction of this spirocycle can also improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.

The synthesis of molecules incorporating the azaspiro[3.4]octane core often involves multi-step sequences where the core is introduced as a key building block. For instance, in the synthesis of novel therapeutic agents, the amine functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the attachment of various functional groups and pharmacophores.

Application in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. The this compound scaffold is well-suited for DOS due to its multiple points of diversification. The primary amine and the tertiary amine within the spirocycle can be functionalized orthogonally, allowing for the generation of a wide array of analogues from a common intermediate.

A notable example, though on a related core, is the exploration of the 2,6-diazaspiro[3.4]octane scaffold in the development of antitubercular agents. acs.org In this study, a library of compounds was synthesized by modifying the periphery of the spirocyclic core, leading to the identification of a potent lead compound. acs.org This approach highlights the potential of the closely related this compound as a central scaffold for generating libraries of bioactive molecules.

Table 1: Examples of Azaspiro[3.4]octane Derivatives in Compound Libraries

Scaffold Library Focus Therapeutic Area
2,6-Diazaspiro[3.4]octane Nitrofuran Carboxamides Antitubercular

Incorporation into Fragment-Based Design Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. FBDD starts with the identification of low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent leads. The compact and three-dimensional nature of this compound makes it an attractive scaffold for the design of fragment libraries. researchgate.net

The rigidity of the spirocyclic core helps to pre-organize the appended functional groups in a defined spatial orientation, which can facilitate stronger and more specific interactions with a protein's binding site. The inherent sp3-rich character of this scaffold is also a desirable feature in modern drug discovery, as it often leads to improved developability profiles.

Development of Linkers for Bifunctional Molecules (e.g., PROTACs, Chemical Conjugates)

Bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), are a novel therapeutic modality that induces the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the ternary complex.

Table 2: Compound Names Mentioned

Compound Name
This compound

Mechanistic Research on Biological Interactions of Azaspiro 3.4 Octane Derivatives

Elucidation of Molecular Target Engagement Mechanisms

There is currently no specific information available in the reviewed literature detailing the molecular target engagement mechanisms of 6-Methyl-6-azaspiro[3.4]octan-2-amine.

Modulation of Enzyme Activity and Protein-Ligand Interactions

Specific data on the modulation of enzyme activity or detailed protein-ligand interactions for this compound have not been reported in the available scientific literature.

Receptor Binding Profile Analysis and Functional Modulation

A receptor binding profile and analysis of the functional modulation for this compound are not currently available.

Structure-Activity Relationship (SAR) Studies for Scaffold Elucidation

While SAR studies are crucial for understanding how the chemical structure of azaspiro[3.4]octane derivatives influences their biological activity, specific SAR studies elucidating the contributions of the 6-methyl and 2-amine substitutions of this compound have not been published.

Future Directions and Emerging Research Paradigms for 6 Methyl 6 Azaspiro 3.4 Octan 2 Amine

Innovations in Synthetic Methodologies for Enhanced Efficiency

Table 1: Comparison of Potential Synthetic Approaches for 6-Methyl-6-azaspiro[3.4]octan-2-amine

Synthetic Approach Potential Advantages Potential Challenges
Intramolecular Cyclization High convergence, potential for stereocontrol. Precursor synthesis may be complex.
Ring-Closing Metathesis Mild reaction conditions, functional group tolerance. Catalyst cost and removal can be an issue.
Hypervalent Iodine Chemistry Mild and selective transformations. Stoichiometric use of reagents.

Exploration of Novel Stereoselective Syntheses

The presence of stereocenters in this compound means that its biological activity is likely to be stereospecific. Therefore, the development of stereoselective synthetic methods is a critical area for future research. This would involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to selectively produce the desired stereoisomers.

Future work could focus on the use of transition metal catalysts with chiral ligands to effect asymmetric hydrogenations, cyclizations, or aminations. The development of an efficient organocatalytic route would also be a highly desirable goal, offering a metal-free alternative for the synthesis of enantiomerically pure this compound.

Advanced Applications of Computational Chemistry in Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel applications for this compound. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can be employed to predict the compound's physicochemical properties, conformational preferences, and reactivity.

Furthermore, computational tools can be used for in silico screening of this compound derivatives against various biological targets. This approach can help to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The predicted properties can guide the design of new analogs with improved characteristics.

Table 2: Potential Applications of Computational Chemistry for this compound

Computational Method Predicted Property/Application Potential Impact
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic properties. Guide for synthetic planning and characterization.
Molecular Dynamics (MD) Conformational analysis, binding modes with biological targets. Understanding of structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity. Prioritization of synthetic targets.

Integration with High-Throughput Synthesis and Screening Platforms

The integration of this compound into high-throughput synthesis and screening (HTS) platforms could significantly accelerate the discovery of new bioactive molecules. By functionalizing the primary amine, a diverse library of derivatives can be rapidly synthesized using automated parallel synthesis techniques.

These compound libraries can then be screened against a wide range of biological targets to identify hits for various diseases. The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can further guide the optimization of lead compounds. This iterative cycle of design, synthesis, and screening is a powerful paradigm in modern drug discovery. The structural rigidity and three-dimensional nature of the this compound scaffold make it an attractive candidate for the construction of diverse and medicinally relevant compound libraries.

Q & A

Q. What protocols ensure reproducibility in azaspiro compound synthesis across labs?

  • Methodology : Standardize reagents (e.g., use HPLC-grade solvents), document detailed procedural steps (e.g., cooling rates during crystallization), and share raw spectral data in open-access repositories. Collaborative validation via round-robin testing is recommended .

Tables for Key Data

Parameter Typical Range for Azaspiro Compounds Reference
Synthetic Yield7%–24%
Melting Point149–218°C
1^1H NMR Shift (N–CH3_3)δ 2.8–3.2 ppm
IR Stretch (N–H)~3300 cm1^{-1}

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